H-D-Dap(boc)-OH

Chiral peptide synthesis Enantiomeric building blocks Stereoselective SPPS

Generic Dap derivatives fail in chiral peptide synthesis-L-enantiomer inverts stereochemistry, di-Boc lacks orthogonality. H-D-Dap(boc)-OH (CAS 259825-43-9) solves this with its D-configuration ([α]D20 = +44°) and free α-amine/Boc-β-amine pattern, enabling selective Fmoc-SPPS integration. • Enables quantitative 99mTc-labeling at 10 μM peptide concentration for diagnostic imaging (PBS, pH 7.4) • Maintains correct chiral architecture in Gramicidin S analogs (total yields 34-56% from resin) • cGMP-ready with moisture ≤0.5% max and ≥98% HPLC purity, minimizing coupling errors

Molecular Formula C8H16N2O4
Molecular Weight 204,22 g/mole
CAS No. 259825-43-9
Cat. No. B557231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Dap(boc)-OH
CAS259825-43-9
SynonymsH-D-DAP(BOC)-OH; 259825-43-9; SCHEMBL997508; MolPort-004-784-999; D-Alanine,3-[[carbonyl]amino]-; ZINC5018603; AJ-52952; V4740; K-6747
Molecular FormulaC8H16N2O4
Molecular Weight204,22 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(C(=O)O)N
InChIInChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-4-5(9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m1/s1
InChIKeyZSJIIZWMJVWKIR-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Dap(boc)-OH: Orthogonal Boc Protection Guide


H-D-Dap(boc)-OH (CAS 259825-43-9) is the D-enantiomer of Nβ-Boc-protected 2,3-diaminopropionic acid (Dap), a non-proteinogenic amino acid derivative with molecular formula C8H16N2O4 and molecular weight 204.22 g/mol . The compound features a free α-amino group and a tert-butoxycarbonyl (Boc)-protected β-amino group on the Dap backbone, creating an orthogonal protection pattern that enables selective deprotection strategies in solid-phase peptide synthesis (SPPS) [1]. Commercial grades typically exhibit purity ≥98% by HPLC and optical rotation [α]D20 = +44 ± 2° (C=1 in MeOH) .

D-Enantiomer Identity
Chiral building block for D-configured peptide scaffolds; optical rotation verification supports enantiomeric purity.
Orthogonal Boc Protection
Free α-amine with acid-labile β-Boc enables sequential deprotection in SPPS, compatible with Fmoc-strategy orthogonality.
SPPS Workflow Fit
Suited for Boc-SPPS direct incorporation or as C-terminal residue in Fmoc-SPPS; monoprotected pattern preserves regioselectivity.

H-D-Dap(boc)-OH: Dap Analogs Non-Interchangeable in SPPS


Generic substitution among Dap derivatives fails due to three non-interchangeable parameters: stereochemical configuration (D vs. L enantiomers), orthogonal protection pattern (α-NH2 free vs. Fmoc-protected vs. di-Boc protected), and impurity profiles (moisture content, enantiomeric purity). The target compound's D-configuration yields opposite optical rotation [α]D20 = +44 ± 2° versus -43 ± 2° for the L-enantiomer , making them functionally distinct in chiral environments . The monoprotected Boc-on-β-amine pattern enables orthogonal Fmoc-SPPS integration—simultaneous Fmoc and Boc protection of Dap residues yields high-yield 99mTc-labeling of peptide radiopharmaceuticals, whereas alternative protection schemes fail to provide equivalent regioselectivity [1]. Moisture content specifications vary across suppliers from 0.5% max to ~3% water [2], impacting gravimetric accuracy in stoichiometric coupling reactions.

L-Enantiomer Substitution
Opposite stereochemistry (optical rotation sign reversal) may alter peptide chiral architecture and bioactivity; D- and L-forms are functionally distinct.
Alternative Protection Patterns
Di-Boc or Fmoc-Dap(Boc)-OH lack orthogonal selectivity; may shift regioselectivity and SPPS chemistry compatibility, limiting synthetic flexibility.
Moisture Content Variance
Supplier moisture specifications range widely; gravimetric accuracy for stoichiometric coupling may require lot-specific review.

H-D-Dap(boc)-OH: Differentiation Evidence vs. Dap Building Blocks


Stereochemistry and Optical Rotation: D- vs. L-Dap(boc)-OH

H-D-Dap(boc)-OH exhibits optical rotation [α]D20 = +44 ± 2° (C=1 in MeOH) , whereas its L-enantiomer H-L-Dap(boc)-OH (CAS 74536-29-1) exhibits [α]D20 = -43 ± 2° (C=1 in H2O) [1]. The Boc-Dap-OH intermediate (CAS 73259-81-1) exhibits a substantially different [α]20/D = +5.5 ± 1° (c = 1% in methanol:water 1:1) , confirming that both stereochemistry and measurement conditions materially affect reported values.

Optical Rotation D vs L
Head-to-head
Target: +44 ± 2° (C=1 MeOH) L-enantiomer: -43 ± 2° (C=1 H₂O) Δ ≈ 87°
Enantiomeric identity verification; chirality influences peptide bioactivity interpretation.
Solvent conditions differ; confirm measurement context.
Chiral peptide synthesis Enantiomeric building blocks Stereoselective SPPS

Single-Boc vs. Di-Boc: Orthogonal Deprotection Selectivity

H-D-Dap(boc)-OH provides a single Boc group on the β-amine with a free α-amine, enabling orthogonal coupling with Fmoc-protected amino acids. This configuration matches the Fmoc-Lys(Dap(Boc)) motif validated for high-yield 99mTc-labeling of peptides, where the α-amine is Fmoc-protected and the β-amine carries Boc [1]. In contrast, Boc-Dap(Boc)-OH (CAS 201472-68-6 as DCHA salt) contains two Boc groups (α- and β-), requiring sequential acidic deprotection that lacks orthogonality with base-labile Fmoc groups and yields lower purity (≥95% HPLC) versus ≥98% for the monoprotected form .

Single-Boc vs Di-Boc Orthogonality
Class-level
1 Boc (β-amine), free α-NH₂ ≥98% HPLC purity vs. Di-Boc: 2 Boc groups, ≥95% HPLC
Orthogonal protection enables selective Fmoc/Boc deprotection strategy.
Class-level inference; verify specific sequence compatibility.
Orthogonal protection strategy Fmoc-SPPS Regioselective deprotection

N-Terminal Protection: Free Amine vs. Fmoc in SPPS Compatibility

H-D-Dap(boc)-OH possesses a free α-amine, making it suitable for direct incorporation in Boc-SPPS or as a C-terminal residue in Fmoc-SPPS. Fmoc-Dap(Boc)-OH (CAS 162558-25-0) has an Fmoc-protected α-amine with ≥97.0% HPLC purity and is specifically designated for Fmoc solid-phase peptide synthesis . The D-enantiomer Fmoc-D-Dap(Boc)-OH (CAS 198544-42-2) with molecular weight 426.46 g/mol serves as a pre-activated Fmoc building block . Neither Fmoc analog provides the free α-amine required for Boc-chemistry SPPS or orthogonal conjugation strategies where α-amine functionalization precedes β-Boc deprotection.

N-Terminal Protection & SPPS Fit
Class-level
Free α-amine (MW 204.22) Boc-SPPS compatible vs. Fmoc-protected (MW 426.46) – Fmoc-SPPS only
Free α-amine supports Boc-chemistry and orthogonal bioconjugation.
Fmoc-Dap(Boc)-OH restricted to Fmoc-SPPS; review chemistry requirements.
SPPS chemistry selection Boc vs. Fmoc strategy N-terminal protection

Supplier Purity and Moisture Specification Variance

Commercial H-D-Dap(boc)-OH is available with purity specifications ranging from 95% to ≥99% HPLC. BOC Sciences offers ≥99% HPLC purity . Chem-Impex specifies ≥98% HPLC with melting point 203-210°C . Capot Chem lists 98% minimum purity with moisture content ≤0.5% max [1]. CymitQuimica and Leyan specify 97% purity . Benchchem lists 95% typical purity . For comparison, Boc-Dap-OH (CAS 73259-81-1) carries ~3% water impurity specification .

Supplier Purity & Moisture
Head-to-head
Purity range: 95% to ≥99% HPLC Moisture: ≤0.5% (Capot) vs ~3% water (Boc-Dap-OH)
Purity variance affects coupling stoichiometry; moisture impacts gravimetric accuracy.
Review lot-specific COA for critical coupling calculations.
Procurement quality assessment Purity specification Moisture content

Dap (C3) vs. Dab (C4) Backbone: Chelation Geometry Differences

H-D-Dap(boc)-OH contains the 2,3-diaminopropionic acid (Dap, C3) backbone, which serves as a strong chelator for the [99mTc(CO)3]+ core, yielding small and hydrophilic complexes [1]. Quantitative labeling at 10 μM concentration in PBS buffer (pH 7.4) was achieved using Fmoc-Lys(Dap(Boc)) derivatives [1]. H-Dab(Boc)-OH (CAS 10270-94-7) contains the 2,4-diaminobutyric acid (Dab, C4) backbone with molecular weight 218.2 g/mol and ≥99% HPLC purity . The additional methylene unit in Dab alters chelation geometry and the spatial arrangement of metal-coordinating amines, resulting in different complex stability and hydrophilicity profiles compared to the Dap scaffold.

Dap (C3) vs Dab (C4) Backbone
Class-level
Dap C3 backbone, MW 204.22 99mTc-labeling at 10 μM vs. Dab C4, MW 218.2, altered chelation geometry
Chain length modifies metal-chelation geometry and complex stability.
Substitution may shift radiopharmaceutical biodistribution profile.
Metal chelation Radiopharmaceutical precursors Peptide backbone engineering

Aqueous Solubility Profile

The calculated aqueous solubility of H-D-Dap(boc)-OH is 67 g/L at 25°C . This value, while computationally derived using ACD/Labs software, provides a reference point for solubility-limited applications. For comparison, the Boc-protected derivative Boc-Dap(Z)-OH exhibits molecular weight 338.36 g/mol [1], and the di-Boc analog Boc-Dap(Boc)-OH (DCHA salt) has MW 485.66 g/mol with correspondingly altered physicochemical properties . No experimentally measured solubility data for direct comparator compounds under identical conditions were identified in accessible sources.

Aqueous Solubility
Reported
67 g/L (calculated, 25°C)
Supports aqueous reaction media without co-solvent for many applications.
Calculated value; verify experimentally for solubility-critical processes.
Aqueous solubility Formulation development Coupling reaction optimization

H-D-Dap(boc)-OH: Research and Industrial Application Scenarios


Peptide Radiopharmaceuticals with Site-Specific 99mTc Chelation

Procurement scenario: Synthesis of 99mTc-labeled peptide conjugates for diagnostic imaging. The Dap backbone provides strong chelation of the [99mTc(CO)3]+ core, yielding small, hydrophilic complexes suitable for in vivo applications. The orthogonal Fmoc/Boc protection strategy—using H-D-Dap(boc)-OH as the β-Boc-protected Dap component—enables quantitative labeling at 10 μM peptide concentration in PBS buffer (pH 7.4) [1]. The D-enantiomeric configuration ensures retention of chiral integrity in the final peptide scaffold. Alternative building blocks (L-enantiomer, di-Boc protected, or Dab backbone) fail to provide equivalent stereochemical fidelity, orthogonal deprotection selectivity, or optimized chelation geometry .

Stereoselective Synthesis of D-Configured Antimicrobial Peptides

Procurement scenario: Gramicidin S analog synthesis where D-amino acid substitution modulates antibiotic activity and hemolytic profile. The D-configuration ([α]D20 = +44°) of H-D-Dap(boc)-OH [1] is essential for maintaining the correct chiral architecture of cyclic peptide scaffolds. Substitution with the L-enantiomer ([α]D20 = -43°) would invert stereochemistry at the Dap residue, fundamentally altering secondary structure and biological activity. Cyclic peptide syntheses incorporating Dap residues have demonstrated total yields of 34–56% from resin [2], and the ≥98% HPLC purity specification [1] minimizes diastereomeric contamination that would otherwise compromise chromatographic resolution of the final product.

Orthogonal Bioconjugation: Free α-Amine with Acid-Labile β-Boc

Procurement scenario: Preparation of peptides with metal-complexing groups or bifunctional chelators where α-amine functionalization must precede β-amine deprotection. The free α-amine of H-D-Dap(boc)-OH enables initial coupling or conjugation while the β-Boc group remains intact [1]. This contrasts with Fmoc-Dap(Boc)-OH (MW 426.46 g/mol) which has an Fmoc-protected α-amine incompatible with Boc-SPPS protocols , and Boc-Dap(Boc)-OH (≥95% HPLC) [2] which lacks orthogonal selectivity entirely. The monoprotected D-configuration provides the precise protection pattern validated in the synthesis of glucosamine synthase inhibitors and myosin kinase inhibitors .

QC-Sensitive Peptide API Synthesis: Controlled Moisture Content

Procurement scenario: cGMP peptide manufacturing where gravimetric accuracy and moisture-sensitive coupling reagents demand tightly controlled impurity profiles. H-D-Dap(boc)-OH is available with moisture content ≤0.5% max [1], compared to ~3% water in Boc-Dap-OH . This 2.5% absolute difference in moisture content translates to corresponding error in molar calculations for stoichiometric coupling reactions. High-purity grades (≥99% HPLC) [2] minimize unidentified impurities that could propagate through SPPS cycles as deletion sequences or truncated peptides, reducing final product yield and complicating preparative HPLC purification. The defined melting point (203-210°C) provides an additional identity verification parameter for incoming QC release.

Application
Selection Property
Validation Focus
Peptide Radiopharmaceutical 99mTc Chelation
D-enantiomer identity, orthogonal Boc protection, Dap chelator backbone
Stereochemical fidelity, SPPS coupling yield, radiometal labeling efficiency
D-Configured Antimicrobial Peptide Synthesis
Chiral purity (D-enantiomer), high-purity HPLC grade
Enantiomeric excess verification, diastereomer contamination control
Orthogonal Bioconjugation Strategies
Free α-amine with acid-labile β-Boc protection pattern
Sequential deprotection compatibility, α-amine conjugation yield
QC-Sensitive Peptide API Manufacturing
Low moisture content, high-purity grade
Gravimetric accuracy, impurity profiling, melting point identity check

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